Molecular Weight Advantage: 216.3 vs. 258.3–292.4 g/mol Reduces Steric Bulk in Fragment-Based Screening Libraries
The target compound possesses a molecular weight of 216.3 g/mol, placing it near the lower boundary of fragment-like chemical space (MW < 300). This is 42.0 g/mol lower than the morpholino analog (CAS 1396684-89-1; C₁₁H₁₈N₂O₃S, MW 258.3 g/mol) and 76.1 g/mol lower than the benzyl(methyl)amino analog (CAS 1396807-07-0; C₁₅H₂₀N₂O₂S, MW 292.4 g/mol) . The compact cyclopropane ring (three carbon atoms) combined with the dimethylamino-butynyl chain provides 10 heavy atoms, fewer than the morpholino analog's 13 heavy atoms. This difference in molecular size directly impacts ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) and fragment elaboration strategies, where lower starting molecular weight allows greater scope for subsequent optimization before exceeding drug-likeness thresholds [1].
| Evidence Dimension | Molecular weight (g/mol) as determinant of fragment-likeness and ligand efficiency potential |
|---|---|
| Target Compound Data | C₉H₁₆N₂O₂S, MW = 216.3 g/mol, 10 heavy atoms |
| Comparator Or Baseline | N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide (C₁₁H₁₈N₂O₃S, MW = 258.3 g/mol, 13 heavy atoms); N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanesulfonamide (C₁₅H₂₀N₂O₂S, MW = 292.4 g/mol, 17 heavy atoms) |
| Quantified Difference | ΔMW = −42.0 g/mol vs. morpholino analog; ΔMW = −76.1 g/mol vs. benzyl analog; Δ heavy-atom count = −3 and −7 respectively |
| Conditions | Calculated from molecular formulas reported in authoritative chemical databases |
Why This Matters
Lower molecular weight enables greater scope for fragment growth and optimization in hit-to-lead campaigns without exceeding Lipinski's Rule of Five thresholds for oral bioavailability.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. 2004;9(10):430-431. doi:10.1016/S1359-6446(04)03069-7 View Source
